molecular formula C13H19BN2O5 B13944879 2-Ethoxy-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine

2-Ethoxy-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine

Cat. No.: B13944879
M. Wt: 294.11 g/mol
InChI Key: PJMPWIVLIONLAM-UHFFFAOYSA-N
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Description

2-Ethoxy-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is an organic compound with the molecular formula C13H20BNO5. This compound is notable for its inclusion of a boronic ester group, which is often utilized in various organic synthesis reactions, particularly in the formation of carbon-carbon bonds.

Preparation Methods

The synthesis of 2-Ethoxy-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine typically involves the borylation of a pyridine derivative. One common method includes the reaction of 2-ethoxy-3-nitropyridine with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to facilitate the formation of the boronic ester .

Chemical Reactions Analysis

2-Ethoxy-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine can undergo various chemical reactions, including:

Scientific Research Applications

This compound has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethoxy-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine primarily involves its ability to participate in coupling reactions. The boronic ester group can form a complex with a palladium catalyst, which then facilitates the formation of a carbon-carbon bond with an aryl or vinyl halide. This process is crucial in the synthesis of various organic compounds .

Comparison with Similar Compounds

Similar compounds to 2-Ethoxy-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine include:

  • 2-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • 2-Isopropoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • 2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

These compounds share the boronic ester group but differ in their substituents on the pyridine ring, which can affect their reactivity and applications .

Properties

Molecular Formula

C13H19BN2O5

Molecular Weight

294.11 g/mol

IUPAC Name

2-ethoxy-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

InChI

InChI=1S/C13H19BN2O5/c1-6-19-11-10(16(17)18)7-9(8-15-11)14-20-12(2,3)13(4,5)21-14/h7-8H,6H2,1-5H3

InChI Key

PJMPWIVLIONLAM-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)OCC)[N+](=O)[O-]

Origin of Product

United States

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